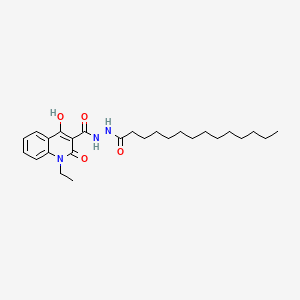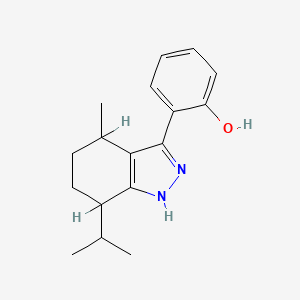
CBT-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Aplicaciones Científicas De Investigación
1. Efficacy in Treating Mood Disorders
CBT (Cognitive-Behavioral Therapy) has been validated as an effective psychotherapy for mood disorders like depression. Its effectiveness is linked to the understanding of mood-related changes in cognition and behavior. Research shows that CBT is effective in regulating affect and reducing symptoms in depression patients. This therapy was among the first to be evaluated against active conditions like antidepressant pharmacotherapy, showing similar clinical outcomes. Notably, neuroimaging studies have started illustrating brain changes associated with effective CBT, offering insights into brain-mind connections and informing clinical choices for treatment suitability and prognosis in depression treatment (Zaretsky, Segal, & Fefergrad, 2007).
2. Treatment for Schizophrenia
A pilot study in Hong Kong highlighted the efficacy of CBT conducted by novice therapists (mainly social workers) for hostel residents with treatment-resistant schizophrenia. The study reported a reduction in the severity of psychotic symptoms and improvement in self-esteem after six months of CBT, suggesting its usefulness in reducing symptoms and distress in patients with schizophrenia (Ng, Hui, & Lui Pau, 2008).
3. Broad Efficacy Across Various Disorders
CBT has been applied to a wide range of problems, including substance use disorder, schizophrenia, depression, anxiety disorders, and more. A review of 269 meta-analytic studies showed strong support for CBT in treating anxiety disorders, somatoform disorders, bulimia, and general stress, among others. This extensive evidence base highlights CBT's role as a significant therapeutic approach across various psychological disorders (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).
4. Efficacy in Generalized Anxiety
CBT has been recognized as an effective treatment for Generalized Anxiety Disorder (GAD). Research indicates that CBT leads to reductions in worry and is comparable in efficacy to pharmaceutical treatments. Notably, CBT was found to be more effective six months after study completion compared to pharmaceutical treatments, suggesting its long-term benefits in treating GAD (Borza, 2017).
5. CBT for Schizophrenia: A Bibliometric Analysis
A comprehensive analysis of research on CBT for schizophrenia from 2000 to 2019 identified the progress in this field. The study found increasing publications and interest in this area, with research topics focusing on randomized controlled trials, quality of life improvements, and meta-analyses. This trend underscores the growing recognition and potential of CBT in treating schizophrenia (Fei, Wang, Zheng, Liu, & Liang, 2021).
Propiedades
Apariencia |
Solid powder |
|---|---|
Sinónimos |
CBT1; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]nicotinohydrazide](/img/structure/B1191520.png)

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![7-acetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B1191536.png)

![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)
